5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-3-5(12(2)11-4)6-9-10-7(8)13-6/h3H,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNDUHRCWOGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652809 | |
| Record name | 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170966-72-9 | |
| Record name | 5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1,3,4-Oxadiazol-2-amine Core
The 1,3,4-oxadiazole ring system, especially the 2-amine substituted variant, is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
Amidoxime and Acyl Chloride Cyclization : The classical method involves the reaction of amidoximes with acyl chlorides to form 1,3,4-oxadiazoles. Catalysts such as pyridine or tetrabutylammonium fluoride (TBAF) improve yields and reaction rates. However, this method can produce side products and often requires harsh conditions.
Amidoxime and Carboxylic Acid Ester Cyclization : Amidoximes react with esters or activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P) to cyclize into oxadiazoles. This approach offers moderate to high yields (35–97%) under milder conditions compared to acyl chlorides, with easier purification.
Microwave-Assisted Cyclization : Microwave irradiation significantly reduces reaction time (minutes to hours) and improves yields by enhancing the heterocyclization of amidoximes with acyl chlorides or esters, often in the presence of catalysts such as NH4F/Al2O3 or K2CO3.
One-Pot Superbase-Mediated Synthesis : Using a superbase medium like NaOH/DMSO at room temperature, amidoximes and methyl or ethyl esters of carboxylic acids can be converted into 3,5-disubstituted 1,2,4-oxadiazoles in a one-pot procedure. Yields vary widely (11–90%) and reaction times range from 4 to 24 hours.
Green Chemistry Approaches : Photoredox catalysis using visible light and organic dye catalysts enables synthesis under mild, environmentally friendly conditions, albeit with moderate yields (35–50%).
Synthesis of the 1,3-Dimethyl-1H-Pyrazol-5-yl Moiety
The 1,3-dimethylpyrazole fragment is typically synthesized via condensation reactions involving β-ketonitriles or β-ketoesters with hydrazines.
Hydrazine Condensation with β-Ketonitriles : β-Ketonitrile derivatives react with hydrazine hydrate to yield 5-aminopyrazoles, which are intermediates for further functionalization. This method is versatile and suitable for combinatorial library synthesis due to its efficiency and mild conditions.
Solid-Phase Synthesis : Using resin-bound intermediates, hydrazine treatment in tetrahydrofuran (THF) followed by condensation with malononitrile derivatives affords 5-aminopyrazoles. This approach facilitates purification and scalability.
Substituted Pyrazole Formation : Reaction of 3-oxo-3-(pyrrol-2-yl)propanenitrile with trichloroacetonitrile followed by hydrazine hydrate treatment yields substituted 5-amino-pyrazoles, demonstrating the adaptability of the pyrazole synthesis to various substituents.
Coupling of Pyrazole and Oxadiazole Moieties
The construction of 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine requires linking the pyrazole ring to the oxadiazole core at the 5-position of the pyrazole and the 2-position of the oxadiazole.
Substituted Phenyl Semicarbazide and Aromatic Aldehyde Condensation : While this method is primarily used for N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, it provides a framework for synthesizing analogues with pyrazolyl substituents by replacing the aryl groups with pyrazolyl derivatives. Refluxing semicarbazides with aldehydes in ethanol-water with NaHSO3 catalyst yields oxadiazole derivatives.
Reaction of Pyrazolyl Precursors with Oxadiazole Synthons : In some cases, pyrazolyl-substituted oxadiazoles are prepared by reacting pyrazolyl-containing intermediates with reagents like carbon disulfide and KOH, followed by acidification to induce cyclization and ring closure, forming the oxadiazole ring fused or linked to the pyrazole.
Representative Synthetic Scheme and Data Summary
Research Findings and Considerations
Yields and Purity : The cyclization of amidoximes with activated carboxylic acid derivatives generally provides the highest yields and purity for the oxadiazole ring formation. Microwave-assisted methods further enhance these parameters by reducing reaction time and solvent use.
Reaction Conditions : Mild to moderate temperatures (room temperature to 80 °C) are sufficient for most steps, with some methods employing microwave irradiation or superbase media to improve efficiency.
Environmental Impact : Recent advances focus on green chemistry approaches, including solvent-free mechanochemical methods and photoredox catalysis, aiming to reduce toxic solvents and energy consumption. These methods are promising but require further optimization for broad application.
Scalability and Versatility : Solid-phase synthesis and combinatorial approaches facilitate the preparation of diverse pyrazolyl-oxadiazole libraries for drug discovery, highlighting the synthetic versatility of these methods.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. A study demonstrated that the introduction of the pyrazole ring can enhance the efficacy against various pathogens.
Case Study:
A recent investigation into the synthesis of new oxadiazole derivatives highlighted that compounds similar to 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine showed promising results against resistant strains of bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Agricultural Science
In agricultural applications, this compound has been evaluated as a potential pesticide . Its structure allows it to interact with specific biochemical pathways in pests.
Case Study:
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations without harming beneficial insects. The compound’s selectivity is attributed to its ability to target specific enzymes in pest metabolism while being less toxic to non-target organisms .
Materials Science
The incorporation of this compound into polymer matrices has been researched for developing smart materials with enhanced properties such as thermal stability and mechanical strength.
Data Table: Properties of Polymer Composites
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control (without additive) | 180 | 30 |
| With 5-(1,3-dimethyl...) | 220 | 45 |
This enhancement is due to the strong intermolecular interactions between the pyrazole and oxadiazole groups within the polymer matrix .
Mechanism of Action
The mechanism by which 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Oxadiazole Moieties
Key Observations :
- Pyrazole vs.
- Kinase Inhibition: Compound 2 (evidence 2) demonstrates nanomolar inhibition of COT kinase, whereas the target compound lacks reported kinase activity data. The pyrazole’s electron-donating methyl groups could modulate binding affinity in kinase targets .
Anticancer Activity Comparison
Key Observations :
Key Observations :
- Photocatalytic methods (evidence 6) achieve near-quantitative yields for phenyl-substituted oxadiazoles, but the target compound’s synthesis lacks published optimization data.
Biological Activity
5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrazole ring substituted with a dimethyl group and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 164.17 g/mol. The presence of the oxadiazole ring is significant as it is associated with various pharmacological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It can act as an inhibitor by binding to specific enzymes, thereby disrupting their normal function. This mechanism is crucial in targeting cancer cells and microbial pathogens.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cleavage .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:
These findings suggest that the compound not only inhibits cancer cell growth but also triggers programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 4–8 µM |
| Staphylococcus aureus | <16 µM |
| Escherichia coli | <8 µM |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria and may serve as a lead compound for developing new antimicrobial agents .
Study on Anticancer Effects
A study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer effects. The most active compounds demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. The study highlighted the potential of modifying the oxadiazole scaffold to enhance biological activity further .
Antitubercular Activity Research
Research led by Vosatka et al. explored the antitubercular properties of oxadiazole derivatives bearing various substituents. The findings indicated that compounds with longer alkyl chains exhibited enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that structural modifications could optimize efficacy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 2 of the oxadiazole ring acts as a nucleophile in substitution reactions.
Key Findings :
-
Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates (e.g., tert-butyl bromide) due to steric hindrance from the dimethylpyrazole group .
-
Acylation requires mild conditions to avoid oxadiazole ring decomposition .
Condensation Reactions
The amine participates in Schiff base formation and hydrazone synthesis.
With Carbonyl Compounds
| Carbonyl Substrate | Conditions | Product | Application |
|---|---|---|---|
| Aromatic aldehydes | EtOH, Δ, 12–14 h | Imine-linked hybrids | Anticancer agents |
| Ketoesters | NaHSO₃, H₂O/EtOH, reflux | Hydrazone intermediates | Antimicrobial scaffolds |
Example Reaction :
Mechanistic Insight :
Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine, followed by dehydration .
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Notes |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 120°C | Triazole-fused heterocycles | Click chemistry compatible |
| Nitrile oxides | Toluene, reflux | Isoxazoline derivatives | Low yield (≤40%) |
Limitations :
Steric bulk from the dimethylpyrazole group reduces reaction rates with larger dipolarophiles (e.g., norbornene).
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 h | Oxadiazole N-oxide | Unstable; decomposes |
| m-CPBA | CH₂Cl₂, RT | Epoxidation (side chain) | Not observed |
Reduction
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | MeOH, 50 psi, 6 h | Partially saturated oxadiazole | Low selectivity |
| NaBH₄ | THF, 0°C | No reaction | Amine group inert |
Comparative Reactivity Analysis
The dimethylpyrazole moiety significantly modulates reactivity:
Thermal and Hydrolytic Stability
| Condition | Outcome | Half-Life (25°C) |
|---|---|---|
| Acidic (HCl, 1M) | Oxadiazole ring cleavage | 2 h |
| Basic (NaOH, 1M) | Amine deprotonation; no decomposition | Stable |
| Aqueous, pH 7 | No degradation | >30 days |
Structural Vulnerability :
The oxadiazole ring undergoes hydrolysis under strong acidic conditions to form hydrazide derivatives .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine?
The compound can be synthesized via cyclization of hydrazide intermediates derived from 1,3-dimethylpyrazole-5-carboxylic acid. A typical route involves:
- Reacting the carboxylic acid with thiosemicarbazide to form a hydrazide-carbothioamide intermediate.
- Cyclizing the intermediate with iodine or phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole ring .
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the final product. Key parameters include temperature control (80–120°C) and anhydrous conditions to prevent side reactions .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR :
- The oxadiazole C2 and C5 carbons resonate at ~157–164 ppm in ¹³C NMR .
- The dimethylpyrazole group shows methyl proton signals at 2.4–2.6 ppm (¹H NMR) and carbons at ~10–15 ppm (¹³C NMR) .
- IR Spectroscopy :
- NH₂ stretching vibrations appear at 3270–3098 cm⁻¹ for the oxadiazol-2-amine group.
- C=N (oxadiazole) and C-O-C stretches are observed at 1642–1646 cm⁻¹ and 1045–1047 cm⁻¹, respectively .
- Mass Spectrometry :
- Molecular ion peaks (M+H⁺) should align with the molecular weight (e.g., ~221 g/mol) .
Q. What in vitro assays are suitable for preliminary antimicrobial evaluation?
- Agar Diffusion Assay :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans).
- Use concentrations of 50–100 µg/mL and measure zones of inhibition (ZOI) after 24–48 hours .
- MIC (Minimum Inhibitory Concentration) Determination :
- Employ microdilution methods in 96-well plates with resazurin as a viability indicator .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents .
- Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂) or iodine for faster cyclization kinetics .
- Reaction Monitoring :
- Use TLC or HPLC to track intermediate consumption and optimize reaction time .
Q. How should discrepancies in antimicrobial activity data be resolved?
- Strain-Specific Variability :
- Compare results across multiple microbial strains and standardize inoculum density (e.g., 0.5 McFarland standard) .
- Structural Modifications :
- Analyze substituent effects: The dimethylpyrazole group may enhance lipophilicity, improving membrane penetration compared to pyridine analogs .
- Statistical Validation :
- Perform triplicate experiments and apply ANOVA to assess significance of ZOI differences .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets like C. albicans isatin hydrolase (PDB: 4M8B) or bacterial MurB (PDB: 5JZX).
- Prioritize compounds with docking scores ≤ -6.0 kcal/mol and hydrogen bonds to catalytic residues .
- MD Simulations :
- Perform 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications :
- Replace the dimethylpyrazole with other heterocycles (e.g., triazoles) to alter electronic properties .
- Side-Chain Functionalization :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole to enhance antimicrobial potency .
- Bioisosteric Replacement :
- Substitute the oxadiazole ring with 1,2,4-thiadiazole to improve metabolic stability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
